molecular formula C23H23N3O2S B11081939 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11081939
M. Wt: 405.5 g/mol
InChI Key: HNIISCIRVJHEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, a methyl group, a methylsulfanyl group, and a phenyl group attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the dihydropyridine ring, followed by the introduction of various substituents through subsequent reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure safety, efficiency, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological targets involved in disease processes.

    Industry: It may have applications in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and thereby affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridine ring structure. This uniqueness may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, making it particularly valuable for certain applications.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-methylsulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C23H23N3O2S/c1-4-28-19-13-9-8-12-17(19)21-18(14-24)23(29-3)25-15(2)20(21)22(27)26-16-10-6-5-7-11-16/h5-13,21,25H,4H2,1-3H3,(H,26,27)

InChI Key

HNIISCIRVJHEIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.